molecular formula C5H5BrCl2N2 B13502866 4-Bromo-5-chloropyridin-3-amine hydrochloride

4-Bromo-5-chloropyridin-3-amine hydrochloride

Cat. No.: B13502866
M. Wt: 243.91 g/mol
InChI Key: OINQPCFNJRFLNV-UHFFFAOYSA-N
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Description

4-Bromo-5-chloropyridin-3-amine hydrochloride is a chemical compound with the molecular formula C5H4BrClN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloropyridin-3-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 3-aminopyridine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloropyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloropyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloropyridin-3-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C5H5BrCl2N2

Molecular Weight

243.91 g/mol

IUPAC Name

4-bromo-5-chloropyridin-3-amine;hydrochloride

InChI

InChI=1S/C5H4BrClN2.ClH/c6-5-3(7)1-9-2-4(5)8;/h1-2H,8H2;1H

InChI Key

OINQPCFNJRFLNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Br)N.Cl

Origin of Product

United States

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